![molecular formula C17H13ClF3N3O2 B2686289 3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 478248-97-4](/img/structure/B2686289.png)
3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
The compound “3-chloro-2-[(E)-2-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical substance with the CAS Number: 478248-97-4 . It has a molecular weight of 383.76 and its IUPAC name is (1E)-1-(7-methoxy-1-benzofuran-2-yl)ethanone [3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone .
Molecular Structure Analysis
The InChI code for the compound is 1S/C17H13ClF3N3O2/c1-9(14-6-10-4-3-5-13(25-2)15(10)26-14)23-24-16-12(18)7-11(8-22-16)17(19,20)21/h3-8,23H,1H2,2H3,(H,22,24) . This code provides a detailed description of the compound’s molecular structure.Its molecular weight is 383.76 . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Synthesis and Molecular Docking
- Researchers have synthesized a range of novel pyridine and fused pyridine derivatives, focusing on their antimicrobial and antioxidant activities. These compounds were prepared starting from specific hydrazinyl-pyridine-carbonitriles and subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. This suggests potential applications in developing new antimicrobial and antioxidant agents (Flefel et al., 2018).
Synthesis of Heterocycles
- Another study explored the synthesis of heterocycles bearing benzofuran and pyridazinone or benzofuran and pyridone moieties, chosen for their broad spectrum of biological activities. This research indicates the compound's utility in creating enhanced biological activity heterocycles, highlighting its role in medicinal chemistry (Patankar et al., 2000).
Intermediate for Pesticides Synthesis
- Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, related to the compound , has been identified as an important intermediate for synthesizing pesticides such as chlorantraniliprole. This highlights its significance in agricultural chemistry, providing an expedient route for pyrazole synthesis (Yeming Ju, 2014).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic analyses of similar pyridine derivatives have been conducted to understand their chemical and physical properties better. These studies include X-ray diffraction, FT-IR, and NMR spectroscopy, providing insights into their potential applications in various scientific fields (Tranfić et al., 2011).
Antimicrobial and Antitumor Activity
- Some studies have focused on synthesizing new compounds with potential antimicrobial and antitumor activities. For instance, the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride and their antimicrobial screening demonstrates the compound's relevance in developing new therapeutic agents (Al-Salahi et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-9(14-6-10-4-3-5-13(25-2)15(10)26-14)23-24-16-12(18)7-11(8-22-16)17(19,20)21/h3-8H,1-2H3,(H,22,24)/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCBASGEPUIXQU-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone |
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